2,3-Dibromonaphthalene
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dibromonaphthalene and related compounds involves various chemical reactions, highlighting the compound's versatility in organic synthesis. A notable method includes the electrophilic aromatic substitution, followed by halogenation and electrocyclic reactions to achieve derivatives like 6,7-dibromo-2,3-dicyanonaphthalene with high yield (Duan Wu-biao, 2010)(Duan Wu-biao, 2010). Another approach entails the reaction of 2,3-dihydroxynaphthalene with phosphorus tribromide, leading to the formation of 2,2,2 tribromonaphtho [2,3-d]-1,3,2-dioxaphosphole (A. Bogdanov et al., 2008)(A. Bogdanov et al., 2008).
Molecular Structure Analysis
The molecular structure of 2,3-Dibromonaphthalene derivatives has been elucidated through various analytical techniques, including X-ray diffraction and NMR analysis. For instance, the crystal structure of 1,4-dibromonaphthalene reveals monoclinic crystals with significant deviations of bromine atoms from the aromatic plane, indicating interesting structural aspects (J. Trotter, 1961)(J. Trotter, 1961).
Chemical Reactions and Properties
2,3-Dibromonaphthalene participates in various chemical reactions, demonstrating its reactivity and functional versatility. It serves as a precursor in the synthesis of complex molecules, such as when reacted with pyridyl amines, leading to products that selectively detect Hg and Ni ions, showcasing its potential in chemical sensing (Gunjan Aggrwal et al., 2021)(Gunjan Aggrwal et al., 2021).
Physical Properties Analysis
The physical properties of 2,3-Dibromonaphthalene derivatives have been studied, including their crystalline structures and the impact of substitution on their physical characteristics. For example, the analysis of single molecules of terrylene in di-substituted naphthalenes crystallizing in the herringbone pattern provides insights into the structural deformation and symmetry lowering induced by steric repulsion (Magda Białkowska et al., 2017)(Magda Białkowska et al., 2017).
Chemical Properties Analysis
The chemical properties of 2,3-Dibromonaphthalene are highlighted by its reactions and the subsequent formation of complex molecules. Its ability to undergo nucleophilic aromatic substitution reactions (SNAr) further underscores its chemical reactivity and utility in synthesizing π-extended naphthalene diimides (Yunbin Hu et al., 2013)(Yunbin Hu et al., 2013).
Scientific Research Applications
Spectrofluorimetric Reagent for Selenium Determination : 2,3-Diamino-1,4-dibromonaphthalene (Br2-DAN), a derivative of 2,3-Dibromonaphthalene, has been used as a reagent for the spectrofluorimetric determination of selenium in biological materials. It offers advantages over the commonly used 2,3-diaminonaphthalene (DAN) as a ligand, such as better stability and ease of reaction in a strongly acidic medium (Johansson, Andersson, & Olin, 1995).
Single Molecule Optical Studies : Single crystals of 2,3-dibromonaphthalene have been utilized in optical single-molecule studies. They provide an ideal system for investigating fluorescence excitation spectra of single molecules at low temperatures, offering insights into molecular deformation and symmetry in crystal structures (Białkowska et al., 2017).
Electronic Excited States Studies : The absorption and emission spectra of single crystals of 2,3-dibromonaphthalene have been measured to understand the nature of electronic excited states. This research helps in understanding intermolecular charge transfer and the heavy-atom effect on phosphorescence emission in crystalline structures (Deperasińska, Banasiewicz, & Kozankiewicz, 2019).
Selective Detection of Metal Ions : Compounds derived from 2,3-dibromonaphthalene-1,4-dione have been shown to effectively and selectively detect mercury (Hg) and nickel (Ni) ions. This application is significant for environmental monitoring and analysis (Aggrwal et al., 2021).
Magnetic Resonance Studies : 2,3-Dibromonaphthalene has been studied using zero-field magnetic resonance techniques to understand the localized states in crystals. Such studies are crucial for developing a deeper understanding of the dynamics of energy migration in molecular systems (Nishimura, Zewail, & Harris, 1975).
Halogen-Metal Exchange Reactions : Research on 2,7-dibromonaphthalene, a closely related compound, has contributed to understanding halogen-metal exchange reactions. These reactions are fundamental in organic synthesis and material science (Porzi & Concilio, 1977).
Core-Substituted Naphthalene Diimides : 2,3-Dibromonaphthalene derivatives have been used in the synthesis of naphthalene diimides, which are important in the study of optical properties and redox characteristics in organic electronics (Röger & Würthner, 2007).
Environment-Friendly Synthesis Method : An environment-friendly method for synthesizing 1,4-dibromonaphthalene in aqueous solutions of ionic liquids has been developed. This method is significant for sustainable chemistry practices (Zhao et al., 2008).
Safety And Hazards
While specific safety and hazard information for 2,3-Dibromonaphthalene is not provided in the search results, it’s generally recommended to handle chemical compounds with appropriate personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
properties
IUPAC Name |
2,3-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTILXPRQNNYDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157372 | |
Record name | Naphthalene, 2,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromonaphthalene | |
CAS RN |
13214-70-5 | |
Record name | 2,3-Dibromonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13214-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 2,3-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013214705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 2,3-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.